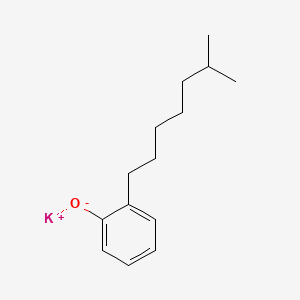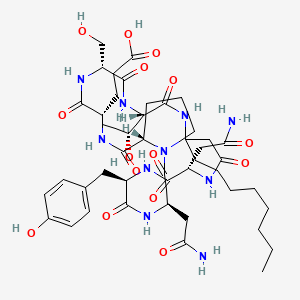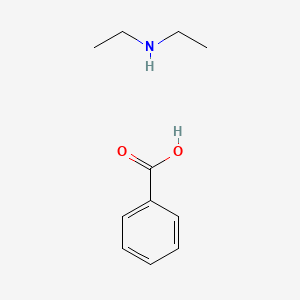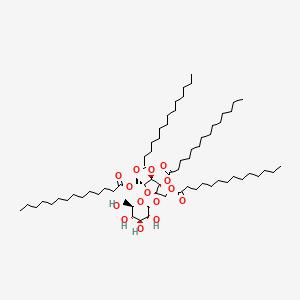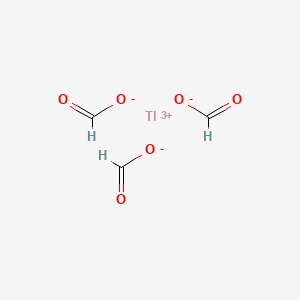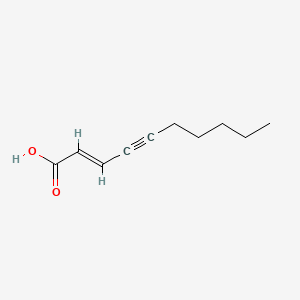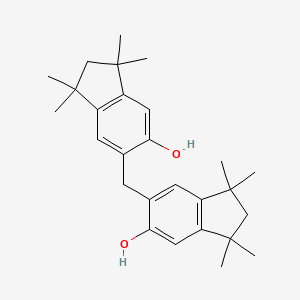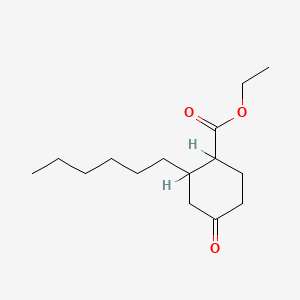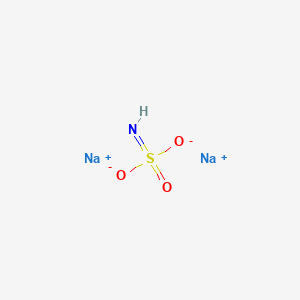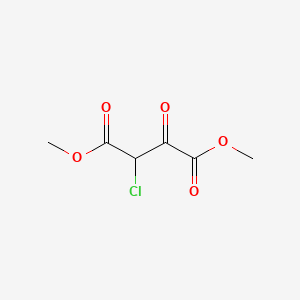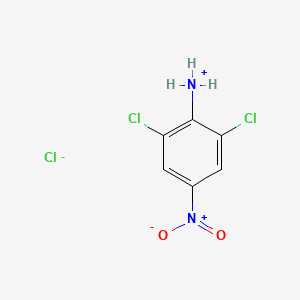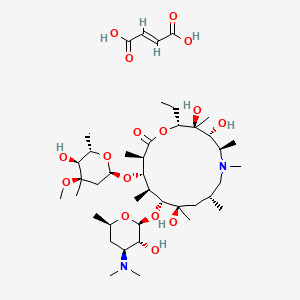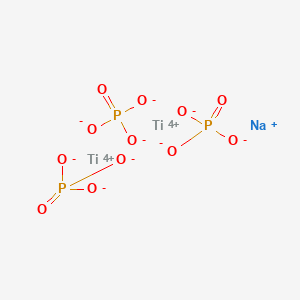
sodium;titanium(4+);triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium titanium(4+) triphosphate is a compound that combines sodium, titanium in its +4 oxidation state, and triphosphate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium titanium(4+) triphosphate typically involves the reaction of titanium-containing precursors with phosphoric acid. Common titanium precursors include titanium sulfate, titanium chloride, and titanium alkoxides. The reaction conditions often require controlled hydrolysis to manage the rapid hydrolysis of titanium species .
Industrial Production Methods: Industrial production methods for titanium phosphates, including sodium titanium(4+) triphosphate, often involve the use of solid titanium precursors such as ammonium titanyl sulfate. The reaction with phosphoric acid under optimal conditions yields the desired titanium phosphate composition . This method is advantageous due to its simplicity, low cost, and minimal equipment requirements .
Chemical Reactions Analysis
Types of Reactions: Sodium titanium(4+) triphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve changes in the oxidation state of titanium.
Substitution Reactions: These involve the replacement of one or more atoms or groups in the compound.
Common Reagents and Conditions: Common reagents used in these reactions include phosphoric acid, sodium hydroxide, and various reducing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phosphoric acid can yield different titanium phosphate phases, such as TiO(OH)(H2PO4)·H2O .
Scientific Research Applications
Sodium titanium(4+) triphosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which sodium titanium(4+) triphosphate exerts its effects involves its interaction with various molecular targets and pathways. For example, in catalytic applications, the compound’s acidic and redox properties play a crucial role in facilitating chemical reactions . In biosensor applications, its ability to interact with biological molecules enables the detection of specific analytes .
Comparison with Similar Compounds
Zirconium Phosphates: Similar to titanium phosphates, zirconium phosphates are used in ion-exchange and catalytic applications.
Vanadium Phosphates: These compounds are also used in catalytic and electrochemical applications.
Uniqueness: Sodium titanium(4+) triphosphate is unique due to its combination of sodium, titanium, and triphosphate, which imparts specific properties such as high stability under various conditions, excellent ion-exchange capabilities, and potential for diverse applications in different fields .
Properties
CAS No. |
22239-24-3 |
|---|---|
Molecular Formula |
NaO12P3Ti2 |
Molecular Weight |
403.64 g/mol |
IUPAC Name |
sodium;titanium(4+);triphosphate |
InChI |
InChI=1S/Na.3H3O4P.2Ti/c;3*1-5(2,3)4;;/h;3*(H3,1,2,3,4);;/q+1;;;;2*+4/p-9 |
InChI Key |
NFJUJKKYHWUDGP-UHFFFAOYSA-E |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Ti+4].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


